Ergosteroles y derivados

Ergosterols and their derivatives are a class of sterol compounds found primarily in fungi, although they can also be synthesized in plants and animals. Ergosterol is the predominant form of vitamin D2 precursor in fungal cells and plays a crucial role in the structural integrity of cell membranes. The derivatives of ergosterol include various functional groups such as hydroxyl, methyl, or epoxy modifications, which can alter their solubility, bioavailability, and specific biological activities.

In industrial applications, ergosterols and their derivatives are widely used in pharmaceuticals due to their potential immunomodulatory effects. They are also utilized in food additives for enhancing the flavor profile and nutritional value of products. Furthermore, these compounds have shown promise in cosmetic formulations where they can serve as moisturizers or act as precursors in the production of vitamin D3.

The chemical structure and functional properties of ergosterols make them versatile candidates for a wide range of applications in biotechnology, nutrition, and health care industries.

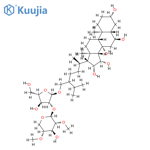

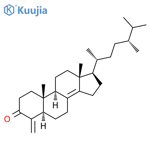

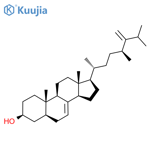

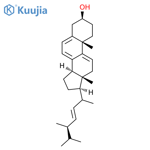

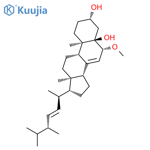

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

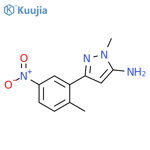

|

Ergosta-4,6,22-trien-3-one, 8-hydroxy-, (9ξ,14ξ,22E)- | 159736-32-0 | C28H42O2 |

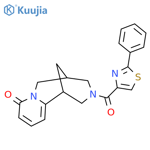

|

Ergostane-3,6,8,15,16-pentol,28-[[2-O-(2,4-di-O-methyl-b-D-xylopyranosyl)-a-L-arabinofuranosyl]oxy]-, (3b,5a,6a,15b,16b,24x)- (9CI) | 107041-32-7 | C40H70O14 |

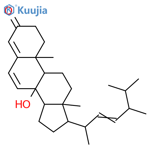

|

Ergosta-5,22-dien-3-ol,(3b,22Z)- | 57637-04-4 | C28H46O |

|

Ergosta-7,9(11),24(28)-trien-3β-ol | 84223-03-0 | C28H44O |

|

Ergosta-5,7,24(28)-triene-3,20-diol,(3b,20x)- | 85643-78-3 | C28H44O2 |

|

Ergost-8(14)-en-3-one,4-methylene-, (5a,24R)-(9CI) | 76758-20-8 | C29H46O |

|

25-Isopropyl-27-nor-5α-ergosta-7,25-dien-3β-ol | 87307-28-6 | C30H50O |

|

Dehydroergosterol | 516-85-8 | C28H42O |

|

Blazein | 126060-09-1 | C29H48O3 |

|

5-Dehydroepisterol | 23582-83-4 | C28H44O |

Literatura relevante

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

Proveedores recomendados

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados